molecular formula C11H17NO6 B1383051 tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate CAS No. 84080-68-2

tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate

Cat. No.: B1383051
CAS No.: 84080-68-2
M. Wt: 259.26 g/mol
InChI Key: JDPTWNBRKKNMHW-FMIVXFBMSA-N
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Description

Tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of tert-butyl, methoxy, and oxo groups, which contribute to its unique chemical properties

Scientific Research Applications

Tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxoethoxy group: This step involves the reaction of a suitable precursor with methoxyacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the imino group: The intermediate product is then reacted with an appropriate amine to introduce the imino group.

    Formation of the tert-butyl ester: The final step involves the esterification of the intermediate with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxo derivatives with enhanced reactivity.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Various substituted derivatives with diverse chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxopropanoate
  • Tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxopentanoate

Uniqueness

Tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

tert-butyl (2E)-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-7(13)9(10(15)18-11(2,3)4)12-17-6-8(14)16-5/h6H2,1-5H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPTWNBRKKNMHW-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NOCC(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N\OCC(=O)OC)/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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